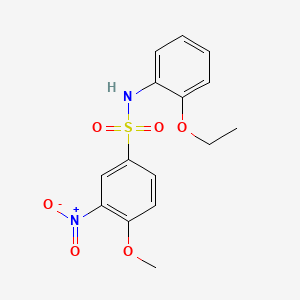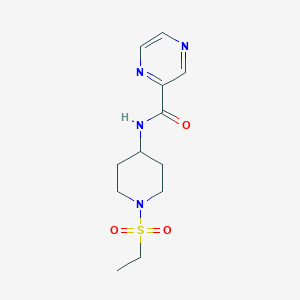![molecular formula C12H13BrN2OS B7540486 N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide, also known as BVT.2733, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. 2733, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mechanism of Action
BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and progression of various diseases. N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide binds to the active site of BTK and prevents its activation, leading to the inhibition of downstream signaling pathways. This results in the suppression of immune response and cell proliferation, which is beneficial in the treatment of diseases such as cancer and autoimmune disorders.
Biochemical and Physiological Effects
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide has been shown to have various biochemical and physiological effects. In preclinical studies, it has been demonstrated to inhibit the growth of cancer cells, reduce inflammation, and improve symptoms in animal models of autoimmune diseases. It has also been shown to have a favorable safety profile with no significant toxicity observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide is its relatively low potency compared to other BTK inhibitors, which may require higher doses for therapeutic efficacy.
Future Directions
There are several future directions for research on N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide. One area of interest is the development of combination therapies with other drugs to enhance its therapeutic efficacy. Another direction is the investigation of its potential applications in other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to better understand its mechanism of action and optimize its pharmacological properties.
Synthesis Methods
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide can be synthesized through a series of chemical reactions starting with 5-bromothiophene-2-carbaldehyde and 1-cyanocyclopentane-1-carboxylic acid. The reaction involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and trifluoroacetic acid. The final product is obtained through purification with column chromatography.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the regulation of immune response and cell proliferation.
properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c13-10-4-3-9(17-10)7-15-11(16)12(8-14)5-1-2-6-12/h3-4H,1-2,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIOYIUHENOOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)
![N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(prop-2-ynylsulfamoyl)benzamide](/img/structure/B7540451.png)

![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)
![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)
![2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1h-imidazole](/img/structure/B7540468.png)

![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)
